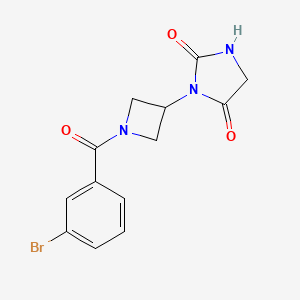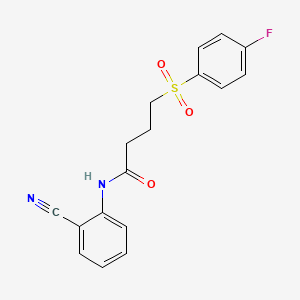
1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one, commonly known as 4F-MDMB-BICA, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. 4F-MDMB-BICA has gained popularity among researchers due to its high potency and selectivity, which make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
Mecanismo De Acción
4F-MDMB-BICA exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. These receptors are part of the endocannabinoid system, which plays a critical role in regulating various physiological processes such as pain sensation, appetite, mood, and immune function. By activating these receptors, 4F-MDMB-BICA can modulate the activity of the endocannabinoid system and produce a wide range of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4F-MDMB-BICA are diverse and complex, and depend on a variety of factors such as dose, route of administration, and individual variability. Some of the most commonly reported effects include analgesia, sedation, euphoria, and altered sensory perception. 4F-MDMB-BICA has also been shown to have anti-inflammatory and neuroprotective properties, which may have therapeutic implications for a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4F-MDMB-BICA as a research tool is its high potency and selectivity, which make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, its high potency also poses a risk for potential toxicity and adverse effects, which must be carefully monitored and controlled. Additionally, the synthesis of 4F-MDMB-BICA requires specialized equipment and expertise, which may limit its availability and accessibility for some researchers.
Direcciones Futuras
There are several potential future directions for research on 4F-MDMB-BICA and its applications in medicine and science. One area of interest is the development of novel cannabinoid-based therapies for various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 4F-MDMB-BICA, which may provide insights into its safety and efficacy as a therapeutic agent. Finally, further research is needed to better understand the mechanisms underlying the effects of 4F-MDMB-BICA on the endocannabinoid system and its role in various physiological processes.
Métodos De Síntesis
The synthesis of 4F-MDMB-BICA involves several steps, including the reaction of 4,4-difluoropiperidine with 2,2-dimethyl-1,3-propanediol and subsequent oxidation and amidation reactions. The final product is obtained as a white powder, which can be further purified using various chromatographic techniques. The synthesis of 4F-MDMB-BICA requires specialized equipment and expertise, and should only be performed by trained professionals in a controlled laboratory setting.
Aplicaciones Científicas De Investigación
4F-MDMB-BICA has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and chronic pain. It has also been investigated for its potential as an anti-inflammatory agent and as a tool for studying the endocannabinoid system and its role in various physiological processes.
Propiedades
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO/c1-4-10(2,3)9(15)14-7-5-11(12,13)6-8-14/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBJMWPZYCAQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)
![N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2761143.png)



![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2761152.png)
![1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2761154.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2761156.png)
![Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B2761157.png)

![Spiro[2.3]hexane-5-carbonitrile](/img/structure/B2761162.png)
